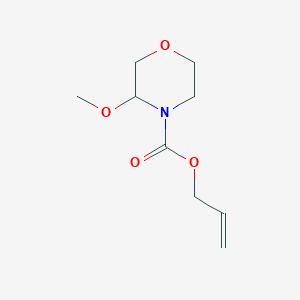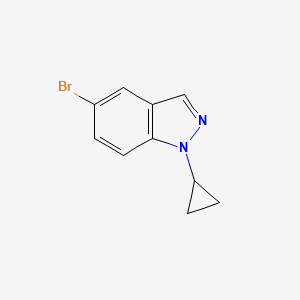
Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, an aminomethyl group, and a chloro substituent on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride typically involves the esterification of the corresponding nicotinic acid derivative followed by the introduction of the aminomethyl group. One common method involves the reaction of 6-chloro-5-methylnicotinic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. Subsequently, the ester undergoes a nucleophilic substitution reaction with an aminomethylating agent under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted nicotinates.
Scientific Research Applications
Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and methyl groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminomethyl)-5-chloronicotinate hydrochloride
- Methyl 2-(aminomethyl)-6-bromo-5-methylnicotinate hydrochloride
- Methyl 2-(aminomethyl)-6-chloro-5-ethylnicotinate hydrochloride
Uniqueness
Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the nicotinate ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H12Cl2N2O2 |
|---|---|
Molecular Weight |
251.11 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-6-chloro-5-methylpyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-5-3-6(9(13)14-2)7(4-11)12-8(5)10;/h3H,4,11H2,1-2H3;1H |
InChI Key |
LEGFSPUQWUAUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)CN)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757658.png)
![2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11757664.png)
![6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11757669.png)

![1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine](/img/structure/B11757676.png)
![6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol](/img/structure/B11757680.png)

![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)

![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)

![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)

